Cas no 13472-58-7 (3,5-Dichloro-2-methoxypyridine)

3,5-Dichloro-2-methoxypyridine is a halogenated pyridine derivative with a methoxy substituent at the 2-position, offering unique reactivity and utility in synthetic chemistry. Its dichloro substitution pattern enhances electrophilic character, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocyclic synthesis. The methoxy group further modulates electronic properties, facilitating selective functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for bioactive molecule development. High purity grades ensure consistent performance in demanding applications. Stability under standard conditions and compatibility with common reagents make it a practical choice for complex synthetic routes.
3,5-Dichloro-2-methoxypyridine structure
13472-58-7 structure
Product Name:3,5-Dichloro-2-methoxypyridine
CAS No:13472-58-7
MF:C6H5Cl2NO
MW:178.015999555588
MDL:MFCD13185543
CID:860075
PubChem ID:21354187
Update Time:2025-11-03

3,5-Dichloro-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-2-methoxypyridine
    • AK104164
    • 3,5-Dichloro-2-methoxy-pyridine
    • 6237AA
    • Pyridine, 3,5-dichloro-2-methoxy-
    • FCH1111777
    • AM86549
    • AX8235703
    • ST2401822
    • MFCD13185543
    • 13472-58-7
    • EN300-119833
    • AKOS016006356
    • SCHEMBL7055864
    • dichloro-2-methoxypyridine
    • CS-0210870
    • AH-034/06267026
    • DS-4219
    • DTXSID90612696
    • DA-11864
    • MDL: MFCD13185543
    • Inchi: 1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
    • InChI Key: XMASGFYUZZRWOE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CN=C1OC)Cl

Computed Properties

  • Exact Mass: 176.97500
  • Monoisotopic Mass: 176.9748192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.363
  • Melting Point: 90 ºC
  • Boiling Point: 200 ºC
  • Flash Point: 75 ºC
  • PSA: 22.12000
  • LogP: 2.39700

3,5-Dichloro-2-methoxypyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,5-Dichloro-2-methoxypyridine Production Method

3,5-Dichloro-2-methoxypyridine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13472-58-7)2-Methoxy-3,5-Dichloro Pyridine
Order Number:LE029
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:37
Price ($):discuss personally
Email:18501500038@163.com

3,5-Dichloro-2-methoxypyridine Related Literature

Additional information on 3,5-Dichloro-2-methoxypyridine

Introduction to 3,5-Dichloro-2-methoxypyridine (CAS No. 13472-58-7)

3,5-Dichloro-2-methoxypyridine, with the chemical formula C₆H₅Cl₂NO, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 13472-58-7, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular frameworks. Its structural features—specifically the presence of two chlorine substituents at the 3rd and 5th positions and a methoxy group at the 2nd position—make it a valuable building block for various synthetic applications.

The importance of 3,5-Dichloro-2-methoxypyridine in medicinal chemistry stems from its ability to participate in nucleophilic substitution reactions, metal-catalyzed cross-coupling processes, and other transformations that are pivotal for drug discovery. Recent advancements in synthetic methodologies have further highlighted its role in developing novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chlorine atoms provide excellent handles for further functionalization, enabling the construction of diverse pharmacophores.

In agrochemical research, 3,5-Dichloro-2-methoxypyridine has been utilized in the development of herbicides and fungicides. Its structural motif is frequently incorporated into molecules designed to interact with biological targets in pests and pathogens. The methoxy group enhances lipophilicity, improving membrane permeability and bioavailability, while the chlorines facilitate further derivatization into more active entities. Studies have demonstrated its efficacy in generating compounds with potent pesticidal properties.

One of the most compelling aspects of 3,5-Dichloro-2-methoxypyridine is its adaptability in multi-step syntheses. For example, palladium-catalyzed coupling reactions with aryl halides or boronic acids allow for the introduction of additional aromatic or heteroaromatic moieties. This flexibility has been exploited in creating libraries of compounds for high-throughput screening (HTS) campaigns. Furthermore, its use in fragment-based drug design has shown promise in identifying lead compounds with high binding affinity to protein targets.

The compound’s electronic properties make it an attractive candidate for material science applications as well. Pyridine derivatives are known for their ability to act as ligands in coordination chemistry, influencing the catalytic activity of transition metals. In particular, 3,5-Dichloro-2-methoxypyridine can stabilize metal centers in catalytic systems used for C–C bond formation reactions, such as Suzuki-Miyaura couplings. Such transformations are fundamental in constructing complex organic molecules.

From a mechanistic standpoint, the reactivity of 3,5-Dichloro-2-methoxypyridine has been extensively studied. Computational chemistry approaches have provided insights into how its substituents influence reaction pathways. For example, density functional theory (DFT) calculations have revealed that the electron-withdrawing nature of the chlorine atoms directs electrophilic aromatic substitution reactions toward specific positions on the pyridine ring. This knowledge is crucial for designing synthetic strategies that maximize yield and minimize side products.

The pharmaceutical industry has also explored derivatives of 3,5-Dichloro-2-methoxypyridine for their potential biological activities. Researchers have synthesized analogs targeting various disease pathways, including central nervous system disorders and metabolic diseases. The structural scaffold’s ability to modulate receptor interactions makes it a fertile ground for innovation. Preclinical studies have shown that certain derivatives exhibit significant therapeutic potential without adverse effects at tested doses.

Agrochemical applications continue to expand with new uses for 3,5-Dichloro-2-methoxypyridine being discovered regularly. Its incorporation into novel formulations has led to products that offer improved efficacy against resistant strains of weeds and pests while maintaining environmental safety profiles. Regulatory agencies favor such advancements as they align with sustainable agriculture practices.

In conclusion,3,5-Dichloro-2-methoxypyridine (CAS No. 13472-58-7) remains a cornerstone compound in synthetic chemistry due to its broad utility across multiple industries. Its unique structural features enable diverse transformations that are indispensable for drug discovery and material science innovation. As research progresses,3,5-Dichloro-2-methoxypyridine will undoubtedly continue to play a pivotal role in developing next-generation therapeutics and agrochemicals that meet global challenges.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13472-58-7)2-Methoxy-3,5-Dichloro Pyridine
LE029
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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